molecular formula C12H13ClN4O B12927741 2-(4-((2-Amino-6-chloropyrimidin-4-yl)amino)phenyl)ethanol CAS No. 93003-21-5

2-(4-((2-Amino-6-chloropyrimidin-4-yl)amino)phenyl)ethanol

Cat. No.: B12927741
CAS No.: 93003-21-5
M. Wt: 264.71 g/mol
InChI Key: HZLDUIHOWXNNNB-UHFFFAOYSA-N
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Description

2-(4-((2-Amino-6-chloropyrimidin-4-yl)amino)phenyl)ethanol ( 93003-21-5) is a high-value chemical intermediate with a molecular formula of C12H13ClN4O and a molecular weight of 264.71 g/mol . This compound features a chloropyrimidine core, a structure frequently employed in medicinal chemistry and drug discovery, particularly as a key building block for the synthesis of more complex active pharmaceutical ingredients (APIs) . Its specific molecular architecture, which includes hydrogen bond donors and acceptors, allows it to interact with biological targets, making it a crucial precursor in developing therapeutics for various disorders. The research value of this compound is highlighted by its role as an intermediate in patented synthetic routes. For instance, it is utilized in the preparation of solid forms of a potent compound intended for the treatment of serotonin-mediated diseases and gastrointestinal disorders such as carcinoid syndrome and irritable bowel syndrome (IBS) . Researchers can leverage this building block to explore new chemical entities and develop novel therapeutic agents. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research and development purposes.

Properties

CAS No.

93003-21-5

Molecular Formula

C12H13ClN4O

Molecular Weight

264.71 g/mol

IUPAC Name

2-[4-[(2-amino-6-chloropyrimidin-4-yl)amino]phenyl]ethanol

InChI

InChI=1S/C12H13ClN4O/c13-10-7-11(17-12(14)16-10)15-9-3-1-8(2-4-9)5-6-18/h1-4,7,18H,5-6H2,(H3,14,15,16,17)

InChI Key

HZLDUIHOWXNNNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCO)NC2=CC(=NC(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-(4-Aminophenyl)ethanol Intermediate

This intermediate is a crucial building block for the target compound.

  • Method: Reduction of 4-nitrobenzeneethanol to 2-(4-aminophenyl)ethanol.
  • Reaction conditions: Catalytic hydrogenation using Pt-SnO2/C catalyst in methanol with hydrochloric acid at 68 °C, maintaining pH ~7 with sodium hydroxide.
  • Process: Nitro group reduction to amino group under reflux, followed by filtration to remove catalyst and recovery of methanol by distillation.
  • Yield: High, approximately 99.7%.
  • Reference: Patent CN108840802 details this method with precise stoichiometry and conditions.
Step Reagents/Conditions Description Yield (%)
1 4-Nitrobenzeneethanol, Pt-SnO2/C, HCl, MeOH, 68 °C Catalytic hydrogenation to amine 99.7
2 NaOH to adjust pH Neutralization and isolation -

Formation of the Pyrimidine Core with Chlorine and Amino Substituents

  • Starting materials: 4-aminobenzonitrile and 2,6-dichloropyrimidin-4-amine or related pyrimidine precursors.
  • Key reaction: Nucleophilic aromatic substitution (SNAr) where the amino group of 4-aminobenzonitrile attacks the chloropyrimidine ring.
  • Conditions: Heating in solvents such as 2-butanol or acetonitrile at reflux temperatures (around 80–102 °C) for extended periods (up to 20 hours).
  • Isolation: Cooling the reaction mixture to precipitate the product, filtration, washing, and drying.
  • Yield: Moderate to good, around 70–73%.
  • Reference: Detailed in experimental procedures for related pyrimidine derivatives.
Step Reagents/Conditions Description Yield (%)
1 4-Aminobenzonitrile, 2,6-dichloropyrimidin-4-amine, 2-butanol, reflux (102 °C), 20 h SNAr reaction forming pyrimidinyl aniline 73

Chlorination of Hydroxypyrimidine to Chloro Derivative

  • Reagents: Phosphorus oxychloride (POCl3) used to convert hydroxypyrimidine intermediates to chloropyrimidines.
  • Conditions: Heating at 80–97 °C for 7–18 hours.
  • Workup: Distillation of excess POCl3, neutralization with aqueous potassium carbonate, filtration, and drying.
  • Yield: High, typically above 70%.
  • Reference: Experimental details from patent literature.
Step Reagents/Conditions Description Yield (%)
1 Hydroxypyrimidine intermediate, POCl3, 80–97 °C, 7–18 h Chlorination of pyrimidine ring 70–80

Coupling of 2-(4-Aminophenyl)ethanol with Chloropyrimidine

  • Reaction: Nucleophilic substitution of the 4-chloropyrimidine with the amino group of 2-(4-aminophenyl)ethanol.
  • Solvents: Acetic acid/water mixtures or polar aprotic solvents.
  • Conditions: Stirring at room temperature or mild heating overnight.
  • Purification: Extraction with dichloromethane, washing, drying, and silica gel chromatography.
  • Yield: Variable, often moderate (around 17% in one reported case with related compounds), optimization needed.
  • Reference: Synthetic route for related pyrimidine derivatives with aminoethanol substituents.

Alternative Synthetic Routes and Bromination

  • Bromination of amino-chloropyrimidine derivatives can be performed using bromine or N-bromosuccinimide in methanol at low temperatures (0–5 °C) to introduce bromo substituents selectively.
  • This step is relevant for analog synthesis and can precede or follow coupling steps depending on target substitution pattern.
  • Reference: Patent and experimental data on bromination of pyrimidine derivatives.

Summary Table of Key Preparation Steps

Step No. Intermediate/Product Key Reagents/Conditions Yield (%) Notes
1 2-(4-Aminophenyl)ethanol Catalytic hydrogenation of 4-nitrobenzeneethanol, Pt-SnO2/C, MeOH, HCl, 68 °C 99.7 High purity, essential intermediate
2 4-(4-Aminophenylamino)pyrimidine derivative 4-Aminobenzonitrile + 2,6-dichloropyrimidin-4-amine, reflux in 2-butanol (102 °C) 73 SNAr reaction forming pyrimidine core
3 6-Chloropyrimidine intermediate Phosphorus oxychloride, 80–97 °C, 7–18 h 70–80 Chlorination of hydroxypyrimidine
4 Final coupling to form target compound Aminoethanol + chloropyrimidine, acetic acid/water, rt, overnight ~17 (reported) Requires purification by chromatography

Research Findings and Optimization Notes

  • The reduction of nitro to amino group in 2-(4-aminophenyl)ethanol is highly efficient and scalable.
  • The SNAr reaction to form the pyrimidine-aniline linkage is sensitive to solvent and temperature; polar solvents and controlled reflux improve yields.
  • Chlorination with POCl3 is a robust method to introduce the chloro substituent on the pyrimidine ring.
  • Coupling of the aminoethanol moiety to the chloropyrimidine is less efficient and may require optimization of solvent, temperature, and purification techniques.
  • Bromination steps are useful for derivative synthesis but must be carefully controlled to avoid over-bromination.

Chemical Reactions Analysis

Types of Reactions

2-(4-((2-Amino-6-chloropyrimidin-4-yl)amino)phenyl)ethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is being investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with specific biological targets, making it a candidate for drug development. For instance, studies have shown that pyrimidine derivatives can exhibit anti-cancer properties, and compounds similar to 2-(4-((2-Amino-6-chloropyrimidin-4-yl)amino)phenyl)ethanol have been evaluated for their efficacy against various cancer cell lines.

Mechanism of Action
The mechanism of action typically involves the inhibition or activation of enzymes or receptors associated with disease pathways. For example, research indicates that compounds with similar structures can modulate signal transduction pathways, affecting gene expression and cellular metabolism.

Biological Research

Cellular Mechanisms
In biological research, this compound is utilized to elucidate the mechanisms of action of pyrimidine derivatives. Studies often focus on how these compounds influence cellular processes such as apoptosis, proliferation, and differentiation. The ability of this compound to affect these processes is critical for understanding its role in disease models.

Case Study: Anticancer Activity
A notable case study involved the evaluation of similar pyrimidine derivatives in inhibiting tumor growth in xenograft models. Results indicated that these compounds could significantly reduce tumor size by inducing apoptosis in cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of 2-(4-((2-Amino-6-chloropyrimidin-4-yl)amino)phenyl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Comparison

The target compound’s structural analogs vary in substituents, linker groups, and heterocyclic systems, leading to distinct properties. Key examples include:

Table 1: Structural Features of Selected Pyrimidine Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Functional Groups
2-(4-((2-Amino-6-chloropyrimidin-4-yl)amino)phenyl)ethanol (Target) Pyrimidine-phenyl-ethanol 2-Amino-6-chloro, phenyl, ethanol ~263.7* -NH₂, -Cl, -OH
2-((2-Amino-6-chloropyrimidin-4-yl)amino)ethanol Pyrimidine-ethanol 2-Amino-6-chloro, ethanol 188.62 -NH₂, -Cl, -OH
2-(4-(6-Chloropyrimidin-4-yl)piperazin-1-yl)ethanol Pyrimidine-piperazine-ethanol 6-Chloro, piperazine, ethanol ~256.7* -Cl, piperazine, -OH
(1R,4S)-Rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol Pyrimidine-cyclopentene-methanol 2-Amino-6-chloro, cyclopentene, methanol 240.69 -NH₂, -Cl, -OH
2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-6-methylpyridine-3-thiol Pyrimidine-pyridine-thiol 2-Amino-6-chloro, methylpyridine, -SH ~283.8* -NH₂, -Cl, -SH

*Calculated based on molecular formulas.

Key Observations:

  • Ethanol vs.
  • Phenyl vs. Piperazine/Cyclopentene Linkers: The phenyl group in the target compound enhances lipophilicity compared to piperazine () or cyclopentene () linkers, which may improve membrane permeability .
  • Aromatic vs.
Physicochemical Properties

Hydrogen-bonding patterns, solubility, and stability differ significantly across analogs:

  • Hydrogen Bonding: The target compound’s -NH₂ and -OH groups enable robust hydrogen-bonding networks, critical for crystal packing (as per Etter’s graph-set analysis) . In contrast, the piperazine-containing analog () may form stronger ionic interactions due to its basic nitrogen .
  • Lipophilicity: The phenyl group in the target compound increases logP compared to the ethanol-only analog (), suggesting improved lipid solubility .
  • Stability: Esters (e.g., ) are prone to hydrolysis, whereas the target compound’s ethanol group offers greater stability under physiological conditions .

Biological Activity

2-(4-((2-Amino-6-chloropyrimidin-4-yl)amino)phenyl)ethanol, also known by its IUPAC name, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 16208-01-8
Molecular Formula C12H13ClN4O
Molecular Weight 264.71 g/mol
IUPAC Name 2-[4-[(5-amino-6-chloropyrimidin-4-yl)amino]phenyl]ethanol
Canonical SMILES C1=CC(=CC=C1CCO)NC2=C(C(=NC=N2)Cl)N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may act as an inhibitor or modulator of these targets, influencing processes such as:

  • Signal Transduction: The compound can interfere with pathways that regulate cell growth and differentiation.
  • Gene Expression: It may alter the expression levels of genes involved in cancer progression and inflammation.

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit tumor growth in various cancer models by targeting specific kinases involved in cell proliferation.

Inhibition of Kinases

The compound has been evaluated for its ability to inhibit kinases, which are crucial in many signaling pathways associated with cancer. For example, a study identified potent IRAK4 inhibitors derived from aminopyrimidine structures, demonstrating significant selectivity and potency (IC50 values around 27 nM) . This suggests that the compound may share similar mechanisms of action.

Case Studies and Research Findings

  • In Vitro Studies:
    • In vitro assays have demonstrated the cytotoxic effects of related pyrimidine compounds on various cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 3.38 to 10.55 μM against colorectal cancer cell lines .
  • Molecular Docking Studies:
    • Molecular docking studies have been employed to predict the binding affinity of the compound to target proteins. These studies suggest that the compound can effectively bind to active sites of kinases, potentially leading to inhibition of their activity .
  • Combination Therapies:
    • The use of this compound in combination with other therapeutic agents has been explored. For instance, combinations with MEK inhibitors have shown enhanced antitumor effects in preclinical models .

Q & A

Q. How to address hygroscopicity during storage of the compound?

  • Methodology :
  • Lyophilization : Store as a lyophilized powder under argon .
  • Desiccants : Use molecular sieves (3Å) in sealed vials .
  • Stability studies : Monitor degradation via accelerated conditions (40°C/75% RH for 6 months) .

Q. What computational tools predict binding modes with target proteins (e.g., kinases)?

  • Methodology :
  • Docking : AutoDock Vina or Glide to model interactions with ATP-binding pockets (e.g., CDK2) .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability .
  • Free energy calculations : MM-PBSA to rank derivative affinities .

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